3,5-Dichlorobenzaldehyde oxime

Description

Historical Trajectories and Foundational Concepts in Oxime Chemistry

The discovery of oximes dates back to the 19th century, marking a significant milestone in the development of organic chemistry. numberanalytics.comnumberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its chemical nature. wikipedia.orgtestbook.com Since their initial synthesis, oximes have been recognized for their versatility as key intermediates in the synthesis of a wide array of organic compounds, including amines, nitriles, and various heterocyclic structures. numberanalytics.comtestbook.com The foundational reaction for preparing oximes is the condensation of aldehydes or ketones with hydroxylamine (B1172632). wikidoc.org

Contemporary Significance of Oximes in Chemical Research

In modern chemical research, oximes continue to be of great importance. Their applications span various fields, including medicinal chemistry, materials science, and analytical chemistry. numberanalytics.comnumberanalytics.com In medicinal chemistry, oximes are crucial intermediates in the synthesis of pharmaceuticals and are known to exhibit a range of biological activities. mdpi.com For instance, certain oxime derivatives are used as antidotes for nerve agents. wikipedia.org In materials science, they are utilized in the creation of polymers and other advanced materials. numberanalytics.com Furthermore, their ability to form complexes with metal ions makes them valuable in coordination chemistry and for applications such as the extraction of metals. wikipedia.orgrsc.org

Structural and Electronic Characteristics of Substituted Benzaldehyde (B42025) Oximes

Substituted benzaldehyde oximes are aromatic oximes where the benzene (B151609) ring of benzaldehyde is modified with one or more substituent groups. The nature and position of these substituents significantly influence the structural and electronic properties of the molecule. For example, the presence of electron-withdrawing or electron-donating groups on the benzene ring can affect the reactivity of the oxime. nih.gov

The geometry of the oxime functional group can exist in two stereoisomeric forms, syn and anti, depending on the relative orientation of the hydroxyl group and the substituent on the imine carbon. wikipedia.orgrsc.org In the solid state, benzaldehyde oximes often form hydrogen-bonded structures, such as dimers or chains. researchgate.net The electronic properties, such as oxidation potential, are also influenced by the substituents on the aromatic ring. nih.govresearchgate.net

Research Focus and Scope: 3,5-Dichlorobenzaldehyde (B167965) Oxime in Advanced Chemical Studies

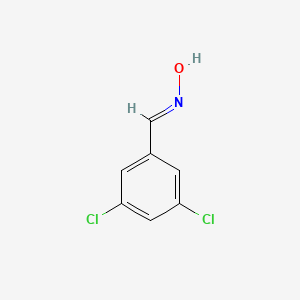

3,5-Dichlorobenzaldehyde oxime is a specific substituted benzaldehyde oxime with the chemical formula C₇H₅Cl₂NO. smolecule.com It features a benzaldehyde structure with two chlorine atoms at the 3 and 5 positions of the benzene ring. smolecule.com This particular substitution pattern significantly influences its chemical properties and reactivity. smolecule.comsmolecule.com

The presence of the two electron-withdrawing chlorine atoms at the meta positions enhances the electrophilicity of the benzene ring and influences the properties of the oxime functional group. smolecule.com This compound serves as a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules. smolecule.com Its unique structural and electronic features make it a subject of interest in advanced chemical studies, particularly in the synthesis of heterocyclic compounds and other biologically active molecules. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO |

| Molar Mass | ~190.03 g/mol |

| Appearance | Solid |

| Melting Point | 127-129 °C |

| Density | 1.38 g/cm³ |

This data is compiled from available chemical information. smolecule.com

Synthesis and Reactions

The primary method for synthesizing this compound is through the direct oximation of 3,5-Dichlorobenzaldehyde. smolecule.com This reaction typically involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521). smolecule.comsmolecule.com

Key reactions involving this compound include:

Oxidation: The oxime group can be oxidized to form the corresponding nitrile. smolecule.com

Reduction: Reduction of the oxime can yield the corresponding amine. smolecule.com

Condensation Reactions: It can participate in condensation reactions to form more complex organic structures. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3,5-dichlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZFLLLFEIZFGB-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichlorobenzaldehyde Oxime

Conventional Condensation Approaches

The most common and traditional method for synthesizing 3,5-Dichlorobenzaldehyde (B167965) oxime involves the condensation reaction between 3,5-Dichlorobenzaldehyde and a hydroxylamine (B1172632) salt.

Direct Synthesis from 3,5-Dichlorobenzaldehyde and Hydroxylamine Hydrochloride

The direct oximation of 3,5-Dichlorobenzaldehyde is a foundational method for producing its corresponding oxime. smolecule.com This nucleophilic addition-elimination reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. smolecule.compatsnap.com The base is crucial for neutralizing the hydrochloric acid liberated from the hydroxylamine salt, which in turn frees the hydroxylamine nucleophile to attack the carbonyl carbon of the aldehyde. Following the initial addition, a molecule of water is eliminated to form the C=N double bond characteristic of an oxime. smolecule.com

Commonly used bases for this transformation include sodium hydroxide (B78521), sodium acetate, and potassium hydroxide. patsnap.comrsc.org The reaction is generally performed in a protic solvent, such as ethanol (B145695) or methanol (B129727), which effectively dissolves the reactants. smolecule.compatsnap.com

Optimization of Reaction Parameters for Yield and Selectivity

The yield and purity of 3,5-Dichlorobenzaldehyde oxime are highly dependent on the reaction parameters. Classical methods that involve refluxing the reactants in ethanol or methanol can achieve yields ranging from 60% to 85%. smolecule.com However, these conditions often necessitate prolonged reaction times of 4 to 8 hours. smolecule.com

Optimization studies focus on the choice of base, solvent, temperature, and reaction time to maximize yield and minimize side products. For instance, using a saturated methanolic solution of potassium hydroxide in an ethanol/water solvent system has been reported. In one specific example, this procedure, conducted at 30°C for 8 hours, resulted in a 46% yield of the oxime after crystallization. rsc.org The selection of a suitable base and the control of temperature are critical to prevent potential side reactions and ensure the desired (E)-isomer selectivity, which is generally more stable.

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

| 3,5-Dichlorobenzaldehyde, Hydroxylamine Hydrochloride | Potassium Hydroxide | Ethanol/Water | 30°C | 8 hr | 46% | rsc.org |

| 3,5-Dichlorobenzaldehyde, Hydroxylamine Hydrochloride | Sodium Hydroxide/Sodium Acetate | Ethanol/Methanol | Reflux | 4-8 hr | 60-85% | smolecule.com |

Advanced Synthetic Techniques

To address the limitations of conventional methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic techniques have been developed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. For the synthesis of oximes, microwave irradiation can drastically reduce the reaction time from hours to mere minutes. researchgate.net In a general procedure for benzaldoxime (B1666162) synthesis, a mixture of the aldehyde, hydroxylamine hydrochloride, and a base like anhydrous sodium carbonate in ethanol can be subjected to microwave irradiation (e.g., at 300W and 90°C) for as little as 3-5 minutes. researchgate.net While a specific protocol for this compound is not detailed, the synthesis of p-bromobenzaldehyde oxime under these conditions resulted in an 81.2% yield, suggesting this method's high efficiency for halogenated benzaldehydes. researchgate.net This rapid and efficient heating method often leads to higher yields and cleaner reaction profiles compared to conventional heating.

Implementation of Green Chemistry Principles in Oxime Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. acs.org In the context of oxime synthesis, this has led to the development of solvent-free and more atom-economical methods.

A notable example is the solvent-free mechanochemical synthesis of this compound. smolecule.com This technique involves grinding a mixture of 3,5-Dichlorobenzaldehyde, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) in a mortar and pestle at room temperature. smolecule.com This method eliminates the need for potentially toxic solvents like pyridine (B92270) and significantly reduces the reaction time to 15-30 minutes, with reported yields of 85-95%. smolecule.com The mechanical force initiates the reaction, providing an energy-efficient and environmentally benign alternative to traditional solvent-based methods. smolecule.com Another green approach involves using water, particularly mineral water, as a solvent, which can accelerate the reaction and simplify the workup, offering an economical and eco-friendly process. ias.ac.in

| Parameter | Traditional Method | Mechanochemical Method | Reference |

| Reaction Time | 4–8 hours | 15–30 minutes | smolecule.com |

| Solvent Use | Ethanol/Pyridine | None | smolecule.com |

| Yield | 60–85% | 85–95% | smolecule.com |

| Catalyst | None | Bi₂O₃ | smolecule.com |

Precursor Synthesis: Methodologies for 3,5-Dichlorobenzaldehyde

The availability of 3,5-Dichlorobenzaldehyde is a prerequisite for the synthesis of its oxime. Several industrial and laboratory-scale methods are employed for its production.

One major industrial route is the oxidation of 3,5-dichlorotoluene. google.com A patented continuous-flow process utilizes hydrogen peroxide as the oxidant in the presence of cobalt, molybdenum, and bromine metal ion complexes as catalysts, with acetic acid serving as the solvent. google.com This method is advantageous due to its mild conditions, high efficiency, and the ability to operate continuously. google.com Varying the reaction temperature (50-105°C) and residence time (60-900s) allows for optimization, with reported yields of 3,5-Dichlorobenzaldehyde reaching up to 39.2%. google.comguidechem.com

Another established method begins with m-dichlorobenzene, which is chlorinated to form 3,5-dichlorobenzyl chloride. google.com This intermediate is then hydrolyzed, typically under acidic conditions using aqueous hydrochloric acid at elevated temperatures (80–100°C), to furnish 3,5-Dichlorobenzaldehyde.

A third approach involves the reduction of 3,5-dichlorobenzoyl chloride. patsnap.com A combination of potassium borohydride (B1222165) and zinc chloride in a solvent like tetrahydrofuran (B95107) can be used as the reducing system. patsnap.com The reaction is typically carried out under reflux conditions, followed by extraction and crystallization to yield the pure aldehyde. patsnap.com

| Precursor | Key Reagents | Method | Reference |

| 3,5-Dichlorotoluene | H₂O₂, Co/Mo/Br catalyst, Acetic Acid | Continuous Oxidation | google.com |

| m-Dichlorobenzene | Cl₂, then H₂O/HCl | Chlorination followed by Hydrolysis | google.com |

| 3,5-Dichlorobenzoyl Chloride | KBH₄, ZnCl₂, THF | Reduction | patsnap.com |

Preparation from 3,5-Dichlorobenzoic Acid

A significant pathway to 3,5-Dichlorobenzaldehyde, the direct precursor to the oxime, begins with 3,5-Dichlorobenzoic acid. molbase.comrsc.org This multi-step synthesis involves the reduction of the carboxylic acid functional group to an aldehyde.

A common method involves a two-step sequence:

Formation of the Acid Chloride : 3,5-Dichlorobenzoic acid is first converted into its more reactive derivative, 3,5-Dichlorobenzoyl chloride. This is a standard transformation in organic synthesis, often accomplished using reagents like thionyl chloride or oxalyl chloride.

Reduction to the Aldehyde : The resulting 3,5-Dichlorobenzoyl chloride is then reduced to 3,5-Dichlorobenzaldehyde. rsc.org This reduction is a well-established procedure in organic chemistry.

Once the 3,5-Dichlorobenzaldehyde is synthesized via this route, it is then converted to the final oxime product using the direct oximation method described previously. chemicalbook.com

Table 1: Synthesis Pathway from 3,5-Dichlorobenzoic Acid This table is interactive and allows for sorting.

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 3,5-Dichlorobenzoic acid | Thionyl Chloride (or similar) | 3,5-Dichlorobenzoyl chloride | Activation of Carboxylic Acid |

| 2 | 3,5-Dichlorobenzoyl chloride | Reducing Agent | 3,5-Dichlorobenzaldehyde | Reduction to Aldehyde rsc.org |

| 3 | 3,5-Dichlorobenzaldehyde | Hydroxylamine Hydrochloride, Base (e.g., NaOH) | This compound | Formation of Oxime chemicalbook.com |

Alternative Synthetic Routes to the Aldehyde Precursor

Alternative methods for preparing the 3,5-Dichlorobenzaldehyde precursor avoid the use of the corresponding benzoic acid as the starting material. A notable route involves the oxidation of a methyl group on the dichlorinated benzene (B151609) ring.

Oxidation of 3,5-Dichlorotoluene

A patented method describes the synthesis of 3,5-Dichlorobenzaldehyde through the continuous oxidation of 3,5-Dichlorotoluene. google.com This process utilizes a liquid-phase reaction under relatively mild conditions. The technology employs a tubular microreactor, which allows for excellent control over reaction parameters like temperature and mixing, enhancing safety and efficiency. google.com

The reaction uses 3,5-Dichlorotoluene as the raw material, hydrogen peroxide as the oxidant, and acetic acid as the solvent. A mixed-metal catalyst system, comprising complexes of cobalt, molybdenum, and bromine ions, is crucial for the transformation. google.com The use of a continuous flow reactor is highlighted as a significant improvement over traditional batch processes, offering better control and higher production efficiency. google.com

Research findings from the patented method demonstrate how varying reaction conditions can influence the conversion and yield.

Table 2: Research Findings on the Oxidation of 3,5-Dichlorotoluene google.com This table is interactive and allows for sorting.

| Catalyst System | Oxidant Conc. | Temperature (°C) | Residence Time (s) | Conversion Rate (%) | Yield (%) |

|---|---|---|---|---|---|

| Cobalt Acetate, Sodium Molybdate, Sodium Bromide | 30% H₂O₂ | 105 | 600 | 51.7 | 30.1 |

| Cobalt Acetate, Sodium Molybdate, Sodium Bromide | 25% H₂O₂ | 120 | 1200 | 55.2 | 30.0 |

| Cobalt Acetate, Sodium Molybdate, Sodium Bromide | 20% H₂O₂ | 105 | 600 | 60.8 | 39.2 |

Another potential route involves the synthesis and subsequent oxidation of 3,5-Dichlorobenzyl alcohol. The alcohol can be prepared by the reduction of 3,5-Dichlorobenzoyl chloride using a reducing system such as potassium borohydride and zinc chloride in a solvent like tetrahydrofuran (THF). patsnap.com The resulting 3,5-Dichlorobenzyl alcohol, which is listed as an upstream precursor to the aldehyde molbase.com, can then be oxidized to 3,5-Dichlorobenzaldehyde using standard oxidizing agents.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dichlorobenzaldehyde |

| 3,5-Dichlorobenzoic acid |

| 3,5-Dichlorobenzoyl chloride |

| 3,5-Dichlorobenzyl alcohol |

| 3,5-Dichlorotoluene |

| Acetic acid |

| Cobalt acetate |

| Ethanol |

| Hydrogen peroxide |

| Hydroxylamine hydrochloride |

| Potassium borohydride |

| Sodium bromide |

| Sodium hydroxide |

| Sodium molybdate |

| Tetrahydrofuran (THF) |

| Thionyl chloride |

Coordination Chemistry of Oximes and 3,5 Dichlorobenzaldehyde Oxime As Ligands

General Characteristics of Oximes as Versatile Ligands

Oximes are widely recognized as exceptionally versatile ligands in coordination chemistry. at.ua Their utility stems from the presence of both nitrogen and oxygen donor atoms in the C=N-OH functional group, allowing for multiple modes of binding to metal centers. researchgate.net These compounds can coordinate as neutral molecules or as deprotonated oximato anions, further expanding their coordination diversity. at.ua The chemistry of oxime and oximato metal complexes has been actively investigated since the early 20th century, leading to a mature understanding of their traditional synthesis, structure, and analytical applications. at.ua

Structural and Electronic Tunability in Oxime Ligands

A key feature of oxime ligands is their high degree of structural and electronic tunability. The electronic properties of the oxime group can be systematically modified by altering the organic substituents (R and R') attached to the carbon of the C=N-OH moiety. The introduction of electron-withdrawing or electron-donating groups on these substituents can influence the acidity of the oxime proton, the electron density on the nitrogen and oxygen atoms, and consequently, the ligand's coordination preferences and the stability of the resulting metal complexes.

In the case of 3,5-Dichlorobenzaldehyde (B167965) oxime , the presence of two chlorine atoms on the phenyl ring exerts a significant electron-withdrawing inductive effect. This electronic influence is critical in modulating its ligating properties. Specifically, the electron-withdrawing nature of the dichloro-substituents increases the basicity of the oxime oxygen. This is reflected in its pKa value of approximately 8.2, which is lower than that of unsubstituted benzaldehyde (B42025) oximes (around 9.5), indicating a more acidic proton but a more electron-rich oxygen atom upon coordination. smolecule.com This tailored electronic profile directly impacts its preferred coordination modes and the stability of its metal complexes. smolecule.com

Coordination Modes and Binding Properties

The oxime functional group can engage with metal centers in several distinct ways, a characteristic that underpins its versatility. researchgate.net The principal coordination modes involve bonding through the nitrogen atom, the oxygen atom, or simultaneously through both, leading to chelation.

Nitrogen-Centric Coordination

Coordination of oximes to a metal center can occur solely through the nitrogen atom of the C=N group. researchgate.net In this monodentate mode, the oxime acts as a simple imine-type ligand. The lone pair of electrons on the sp²-hybridized nitrogen atom is donated to the metal ion. This N-coordination can lead to a significant change in the reactivity of the oxime, notably by decreasing the pKa of the hydroxyl proton, making it more acidic and facilitating its conversion to the oximato form. at.ua

Oxygen-Centric Coordination

Alternatively, the oxime can coordinate through the oxygen atom of the hydroxyl group. This mode is also considered monodentate. While less common than nitrogen coordination in simple systems, oxygen-centric binding is a crucial component of more complex bridging and chelating arrangements. researchgate.net For 3,5-Dichlorobenzaldehyde oxime, the electron-withdrawing chlorine atoms enhance the electron density on the oxygen atom, making it a more favorable donor. smolecule.com This is exemplified in its coordination with triosmium carbonyl clusters, where it can initially bind in a bridging fashion through the oxygen atom (μ₂-η¹ mode) across two osmium centers. smolecule.com

| Coordination Mode | Donor Atom(s) | Description |

| Nitrogen-Centric | Nitrogen | Monodentate coordination via the sp² nitrogen lone pair. |

| Oxygen-Centric | Oxygen | Monodentate coordination via an oxygen lone pair. |

| Bidentate (N,O) | Nitrogen & Oxygen | Chelation involving both N and O atoms to the same metal center. |

| Bridging (μ₂-η¹-O) | Oxygen | Oxygen atom bridges two different metal centers. |

| Bridging (μ₂-η²-O,N) | Oxygen & Nitrogen | Both O and N atoms bridge two adjacent metal centers. |

Bidentate Chelation via Nitrogen and Oxygen Donor Atoms

One of the most significant coordination modes for oximes is bidentate chelation, where both the nitrogen and oxygen atoms of the deprotonated oximato group bind to the same metal ion, forming a stable chelate ring. at.ua This mode of binding is common and contributes to the high stability of many oxime-based metal complexes.

For This compound , this bidentate behavior is observed in a bridging context (μ₂-η²-ON mode). smolecule.com Following an initial oxygen-bridged coordination, thermal or photochemical stimulation can induce a rearrangement where both the oxygen and nitrogen atoms coordinate across two adjacent metal centers. smolecule.com This η² coordination mode relieves steric strain and enhances the metal-ligand orbital overlap. smolecule.com In analogous triosmium cluster complexes, this type of bonding is characterized by Os–O bond lengths of 2.08–2.12 Å and Os–N distances of 2.15–2.18 Å. smolecule.com The stability of these complexes is further enhanced by intramolecular C–H···O–N hydrogen bonds. smolecule.com

Table of Bond Parameters in Oxime Complexes: Data for analogous triosmium clusters. smolecule.com

| Parameter | Value Range |

| Os–O Bond Length (Å) | 2.08–2.12 |

| Os–N Bond Length (Å) | 2.15–2.18 |

| H···O Contact (Å) | 1.92–2.15 |

| C–H···O Angle (°) | >150 |

Design of Multidentate Ligand Architectures

The fundamental coordinating ability of the oxime group makes it an excellent building block for the design of more complex multidentate ligands. By incorporating the oxime functionality into larger organic frameworks that contain other donor groups (such as amines, pyridyls, or carboxylates), ligands with higher denticity and specific coordination geometries can be synthesized. These polydentate ligands are capable of forming highly stable and structurally intricate metal complexes. The synthesis of tridentate ligands containing oxime, imine, and amine donor groups has been achieved both by complexing pre-formed ligands and through condensation reactions on the metal template. The principles of oxime coordination guide the design of these complex architectures, allowing for the creation of ligands tailored for specific applications in catalysis, materials science, and bioinorganic chemistry.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with oxime ligands typically involves the reaction of a metal salt with the oxime in a suitable solvent. The oxime can coordinate as a neutral molecule or as a deprotonated oximato anion.

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II))

While extensive research exists on the complexation of various substituted oximes with transition metals, specific studies detailing the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with this compound are not extensively documented in publicly available research. However, the general principles of oxime coordination chemistry suggest that this compound can react with salts of these metals (e.g., chlorides, acetates, or nitrates) in solvents like ethanol (B145695) or methanol (B129727) to form stable complexes. The reaction conditions, such as temperature, pH, and stoichiometry, would be critical in determining the final product's composition and structure. Typically, the nitrogen atom of the oxime group is the primary coordination site, with the oxygen atom also capable of binding to the metal center, particularly upon deprotonation.

Structural Characterization of Metal-Oxime Complexes

The definitive structures of metal-oxime complexes are determined using techniques such as single-crystal X-ray diffraction. Spectroscopic methods like IR, UV-Vis, and NMR are also crucial for characterization.

Elucidation of Coordination Geometries (e.g., Octahedral, Tetrahedral)

Based on studies of analogous oxime complexes, the coordination geometry around the central metal ion in complexes of this compound would depend on the metal ion, its oxidation state, and the ligand-to-metal ratio. For instance, Zn(II) complexes with similar bidentate ligands often exhibit tetrahedral geometries. In contrast, Co(II), Ni(II), and Cu(II) can adopt various geometries, including tetrahedral, square planar, or octahedral, depending on the coordination environment. For example, a 1:2 metal-to-ligand ratio could lead to tetrahedral or square planar complexes, while the inclusion of solvent molecules or other auxiliary ligands in the coordination sphere could result in octahedral geometries.

Impact of Counter Anions and Auxiliary Ligands on Complex Structures

The nature of the counter anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻) can significantly influence the final structure of the metal complex. Some anions can coordinate directly to the metal center, thus affecting the coordination number and geometry. For example, a weakly coordinating anion might favor a simple tetrahedral or square planar structure, whereas a strongly coordinating anion could lead to a higher-coordination-number complex.

Similarly, the presence of auxiliary ligands (e.g., water, ammonia (B1221849), pyridine) can co-coordinate to the metal ion alongside the this compound. This co-coordination fills the remaining sites in the metal's coordination sphere, often leading to the formation of octahedral complexes. The specific identity of these auxiliary ligands can fine-tune the electronic and steric properties of the complex.

Due to the limited specific experimental data on complexes of this compound, the following table provides a generalized summary based on the known coordination chemistry of similar substituted benzaldehyde oximes with the specified transition metals.

| Metal Ion | Expected Coordination Number(s) | Common Geometries | Potential Influence of Ligand/Anions |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Can form [Co(L)₂X₂] (tetrahedral) or [Co(L)₂(H₂O)₂] (octahedral) type complexes where L is the oxime and X is a coordinating anion. |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Often forms square planar [Ni(L)₂] complexes with deprotonated oxime or octahedral [Ni(L)₂(H₂O)₂] complexes. |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Prone to Jahn-Teller distortion, leading to distorted geometries. Can form complexes like [Cu(L)₂] or [Cu(L)₂X₂]. |

| Zn(II) | 4 | Tetrahedral | Typically forms stable, four-coordinate tetrahedral complexes such as [Zn(L)₂] or [Zn(L)₂X₂]. |

Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Nitrogenous Compounds

The oxime group of 3,5-dichlorobenzaldehyde (B167965) oxime is a precursor to a variety of nitrogen-containing functional groups and heterocyclic systems. smolecule.com

Oximes are valuable precursors for the synthesis of nitrogen-containing heterocycles. Although specific examples detailing the use of 3,5-dichlorobenzaldehyde oxime are not prevalent in readily available literature, the general reactivity of aldoximes is well-established for constructing rings like pyrrolines and imidazoles.

Imidazoles: The synthesis of imidazoles can be achieved from dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. While not a direct precursor, derivatives of this compound could potentially be transformed into intermediates suitable for imidazole (B134444) synthesis. For example, conversion to the parent aldehyde and subsequent reaction with a dicarbonyl compound and ammonia is a classic route to substituted imidazoles.

The dehydration of aldoximes to form nitriles is a fundamental and widely used transformation in organic synthesis. asianpubs.org this compound can be readily converted to 3,5-dichlorobenzonitrile, a valuable intermediate for pharmaceuticals and agrochemicals. nist.gov This reaction is typically achieved using a variety of dehydrating agents.

The conversion of an aldoxime to a nitrile is a dehydration reaction that can be promoted by a range of reagents, as summarized in the table below.

| Reagent Class | Specific Examples | General Conditions |

| Acid Anhydrides | Acetic Anhydride (Ac₂O) | Heating |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Room temperature |

| Phosphorus Reagents | Phosphorus Pentoxide (P₂O₅), Triphenylphosphine (PPh₃)/I₂ | Varies |

| Metal Catalysts | Copper(II) Acetate | Reflux in solvent |

| Enzymatic | Aldoxime Dehydratases | Aqueous buffer, mild temperatures |

The choice of reagent can depend on the substrate's sensitivity to acidic or basic conditions and the desired reaction scale. Enzymatic methods, using aldoxime dehydratases, offer an environmentally benign alternative to traditional chemical methods. nih.gov

The reduction of the oxime functionality is a direct route to primary amines. smolecule.com The reduction of this compound yields 3,5-dichlorobenzylamine, an important building block in organic synthesis.

Common reducing agents for this transformation include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel with a hydrogen source.

Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

Dissolving Metal Reductions: Using sodium metal in an alcohol solvent.

Vicinal amino alcohols are another critical class of compounds in medicinal chemistry and natural product synthesis. aalto.fidiva-portal.orguni-muenster.de While not a direct transformation from the oxime, 3,5-dichlorobenzaldehyde can serve as the starting material for their synthesis. A common strategy involves the addition of a nucleophile to the aldehyde to form a cyanohydrin, which can then be reduced to a β-amino alcohol. Alternatively, asymmetric synthesis methods can be employed to produce chiral amino alcohols. diva-portal.org

Role as Protecting Groups for Carbonyl Functionalities

In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from reacting under certain conditions. wikipedia.org The aldehyde group is highly reactive, and its conversion to an oxime is an effective strategy for its protection. 3,5-Dichlorobenzaldehyde can be converted to its oxime, which is generally stable to a range of non-acidic reagents.

The stability of the oxime protecting group allows for chemical modifications on other parts of the molecule. Once the desired transformations are complete, the oxime can be removed to regenerate the original aldehyde.

The process of converting an oxime back to its corresponding carbonyl compound is known as deoximation. researchgate.net A variety of methods have been developed for this purpose, which can be broadly categorized as hydrolytic, reductive, or oxidative. mdpi.com

| Deoximation Strategy | Reagent/Conditions | Notes |

| Hydrolytic | Strong acids (e.g., HCl, H₂SO₄) | Not suitable for acid-sensitive molecules. nih.gov |

| Lewis acids (e.g., TiCl₃) | Milder conditions, often in aqueous media. mdpi.com | |

| Oxidative | Ozone (O₃) | Effective but requires specialized equipment. |

| N-halosuccinimides (e.g., NIS) | Can be performed under mild, neutral conditions, sometimes with microwave irradiation. asianpubs.org | |

| Peroxymonosulfate (Oxone®) | An efficient and environmentally friendly oxidant. | |

| Reductive | Raney Nickel | Can sometimes lead to the amine as a byproduct. |

| Sodium dithionite (B78146) (Na₂S₂O₄) | A mild reducing agent. |

Reagents in "Click" Chemistry and Bioconjugation (Chemical Principles)

"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The formation of an oxime from an aldehyde or ketone and an aminooxy-functionalized molecule, known as oxime ligation, is a prominent example of a click reaction. rsc.org This reaction is highly chemoselective and can be performed in aqueous media under mild pH conditions, making it ideal for biological applications. nih.govrsc.orguq.edu.au

The key principle of oxime ligation in bioconjugation is the covalent linking of two molecules, where one contains an aldehyde or ketone (like 3,5-dichlorobenzaldehyde) and the other possesses an aminooxy group. The resulting oxime bond is stable under physiological conditions. nih.gov

This strategy is widely used for:

Protein labeling: Attaching fluorescent dyes, affinity tags, or other probes to proteins.

Drug delivery: Linking drugs to targeting molecules like antibodies.

Surface modification: Functionalizing biomaterials to control cell adhesion or other biological interactions.

Polymer science: Creating well-defined polymer architectures and hydrogels. rsc.org

The reaction is catalyzed by nucleophilic catalysts such as aniline (B41778), which can significantly accelerate the rate of oxime formation, a critical factor in applications involving time-sensitive materials like radiotracers. nih.gov The reliability and bioorthogonality of oxime ligation have established it as a powerful tool in chemical biology and materials science.

Mechanistic Aspects of Oxime Ligation

Oxime ligation is a chemoselective reaction that occurs between an alkoxyamine (-ONH₂) and an aldehyde or ketone, yielding a stable oxime linkage (-C=N-O-). nih.gov This reaction is a cornerstone of bioconjugation and materials science due to its high efficiency and bioorthogonality, meaning it proceeds under mild, aqueous conditions without interfering with biological processes. nih.govnih.gov

The mechanism of oxime formation, including that from 3,5-Dichlorobenzaldehyde, proceeds via a two-step process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of an alkoxyamine on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine intermediate.

Dehydration: This intermediate then undergoes a dehydration step, which is the rate-determining step of the reaction, to form the final C=N double bond of the oxime. nih.gov

This process is reversible and subject to catalysis, allowing for precise control over the reaction kinetics. nih.gov

Control of Reaction Kinetics through pH and Catalysis in Oxime Formation

The rate of oxime formation from aldehydes like 3,5-Dichlorobenzaldehyde can be precisely controlled by adjusting the pH of the reaction medium and through the use of catalysts. nih.gov

Catalysis: Aromatic amines, particularly aniline and its derivatives, are effective nucleophilic catalysts for oxime ligation. nih.govnih.gov The catalytic cycle involves the rapid formation of a protonated Schiff base (an iminium ion) intermediate between the aniline catalyst and the aldehyde. rsc.org This intermediate is significantly more reactive towards the alkoxyamine than the original aldehyde, dramatically accelerating the rate of oxime formation. rsc.orgresearchgate.net The use of aniline catalysts can increase the reaction rate by up to 40-fold at neutral pH and 400-fold under acidic conditions. nih.govrsc.org More effective catalysts, such as p-phenylenediamine, have been shown to be even more efficient, further enhancing reaction rates at neutral pH. acs.orgresearchgate.net

Catalytic Applications of Oxime-Derived Systems

While this compound is often used as a building block, the broader class of oximes and their metal complexes serve as versatile ligands and catalysts in various chemical transformations. tandfonline.com Their ease of synthesis and tunable electronic and steric properties make them attractive alternatives to traditional phosphine-based ligands. tandfonline.comx-mol.net

Contributions to Organometallic Catalysis

Oximes, particularly aromatic oximes, are excellent ligands in organometallic chemistry. tandfonline.com They can coordinate to transition metals like palladium, cobalt, and copper through their nitrogen and oxygen atoms. tandfonline.comtandfonline.comnih.gov Aromatic oximes can undergo directed ortho-metalation, such as cyclopalladation, to form stable metallacycle complexes. tandfonline.comresearchgate.net

These oxime-derived palladacycles have demonstrated significant catalytic activity in a variety of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Examples of such palladium-catalyzed reactions include:

Mizoroki-Heck reaction. researchgate.net

Suzuki-Miyaura coupling. researchgate.net

Sonogashira coupling. researchgate.net

The stability and catalytic efficiency of these oxime-based systems make them valuable tools for synthetic organic chemists. tandfonline.comresearchgate.net

Use in Oxidation and Reduction Processes

Oxime-derived metal complexes have been investigated for their catalytic roles in both oxidation and reduction reactions. Cobalt(III) complexes incorporating oxime ligands have been shown to act as biomimetic catalysts for the aerobic oxidation of ascorbic acid. tandfonline.com Similarly, copper(II) complexes with phenolic oxime ligands can catalyze the oxidation of catechols, mimicking the function of catecholase enzymes. nih.gov Schiff base complexes of cobalt(II) containing an oxime moiety are also capable of binding molecular oxygen, which is a key step in many catalytic oxidation processes. nih.gov

In the context of reductions, the oxime group itself can be the target of catalytic transformation. The catalytic reduction of oximes is a direct route to synthesizing valuable hydroxylamine (B1172632) derivatives. nih.gov However, this process can be challenging due to the competing reduction pathway that cleaves the N-O bond to yield primary amines. nih.govrsc.org Specialized catalytic systems, including those based on platinum or iridium, have been developed to achieve chemoselective reduction of the oxime C=N bond while preserving the N-O bond. nih.gov

Integration into Dynamic Chemical Systems and Functional Materials (Chemical Design)

The predictable and controllable nature of oxime ligation makes it an ideal tool for the construction of dynamic chemical systems and advanced functional materials. researchgate.net Its application in creating hydrogels is a prominent example of its utility in materials science.

Oxime Ligation in Hydrogel Formation and Modification

Hydrogels are crosslinked polymer networks that can absorb large amounts of water, finding widespread use in biomedical applications like tissue engineering and drug delivery. nih.gov Oxime ligation provides a robust and highly tunable method for creating these materials. nih.govduke.edu

The process typically involves precursor polymers, such as multi-arm polyethylene (B3416737) glycol (PEG), functionalized with either aldehyde groups (like benzaldehyde (B42025) derivatives) or alkoxyamine groups. nih.govresearchgate.net When these precursors are mixed, the oxime ligation reaction occurs, forming covalent crosslinks that result in the gelation of the solution. nih.gov

The properties of these oxime-based hydrogels can be precisely tuned by several factors:

Kinetics: The gelation time can be controlled from seconds to hours by adjusting the pH and the concentration of an aniline catalyst. nih.govduke.edu

Mechanical Properties: The stiffness (storage modulus) of the hydrogel can be varied over a wide range by changing the concentration and molecular weight of the polymer precursors. nih.govduke.edu

Spatiotemporal Control: By using photocaged alkoxyamines, the ligation and thus hydrogel formation can be initiated by light. nih.govrsc.org This allows for the creation of complex, user-defined 3D patterns within the material, mimicking the dynamic nature of biological tissues. researchgate.netrsc.org

The bioorthogonal nature of the oxime chemistry ensures that these hydrogels can be formed in the presence of living cells without causing toxicity, making them excellent scaffolds for 3D cell culture and regenerative medicine. rsc.orgrsc.org

Table of Compounds

Advanced Analytical Methodologies for Structural Elucidation of 3,5 Dichlorobenzaldehyde Oxime and Its Derivatives

Vibrational Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, revealing its vibrational modes. The spectrum of 3,5-Dichlorobenzaldehyde (B167965) oxime is characterized by distinct bands corresponding to the hydroxyl (-OH), carbon-nitrogen double bond (C=N), nitrogen-oxygen single bond (N-O), carbon-chlorine (C-Cl) bonds, and vibrations of the aromatic ring.

Key vibrational frequencies are influenced by the electronic effects of the chlorine substituents and the oxime group on the benzene (B151609) ring. The O-H stretching vibration typically appears as a broad band due to hydrogen bonding. The C=N stretching frequency is a strong indicator of the oxime functional group. Aromatic C-H stretching vibrations appear at higher wavenumbers, while out-of-plane bending vibrations are found at lower frequencies and are characteristic of the 1,3,5-trisubstitution pattern.

Table 1: Characteristic FT-IR Vibrational Frequencies for 3,5-Dichlorobenzaldehyde Oxime

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | -OH | 3400 - 3200 | Broad, Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| C=N Stretch | -CH=N- | 1680 - 1650 | Medium |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium-Strong |

| N-O Stretch | =N-O- | 960 - 930 | Strong |

| C-Cl Stretch | Ar-Cl | 800 - 600 | Strong |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 800 | Strong |

Note: The exact peak positions can vary based on the sample state (solid or solution) and intermolecular interactions.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. In this compound, the symmetric stretching of the substituted benzene ring and the C=N bond are expected to produce strong Raman signals. The symmetric C-Cl stretching vibrations also give rise to a characteristic and often intense Raman band. This technique is less sensitive to the highly polar O-H bond, which typically results in a weak signal.

Table 2: Predicted FT-Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| C=N Stretch | -CH=N- | 1680 - 1650 | Medium-Strong |

| Aromatic Ring Breathing | Ar C=C | ~1000 | Strong |

| Symmetric C-Cl Stretch | Ar-Cl | 750 - 550 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C (carbon-13) nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. Due to the symmetry of the 3,5-dichloro substitution pattern, the aromatic region is simplified. The proton on the carbon between the two chlorine atoms (H-4) appears as one signal, while the two equivalent protons ortho to the oxime group (H-2 and H-6) produce another. The proton of the oxime group itself (CH=N) and the hydroxyl proton (-OH) also give rise to characteristic singlets. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) confirms these assignments. google.com

Table 3: ¹H-NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH=NOH (Oxime CH) | 8.02 | Singlet | 1H |

| N-OH (Hydroxyl) | 7.63 | Broad Singlet | 1H |

| Ar-H (H-2, H-6) | 7.47 | Singlet | 2H |

| Ar-H (H-4) | 7.36 | Singlet | 1H |

Source: Based on experimental data from AU2012234393A1. google.com

The appearance of the aromatic protons as singlets is a key feature, confirming that they are not coupled to adjacent protons, which is consistent with the 1,3,5-substitution pattern. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, five signals are expected: one for the imine carbon (C=N), and four for the aromatic carbons, as C-3 and C-5 are equivalent, and C-2 and C-6 are equivalent due to molecular symmetry. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the oxime group. The carbon atom directly attached to the oxime group (C-1) and those bearing chlorine atoms (C-3, C-5) are significantly deshielded.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=NOH (Imine Carbon) | 148 - 152 |

| C-1 (Ar-C) | 135 - 138 |

| C-3, C-5 (Ar-C-Cl) | 134 - 137 |

| C-4 (Ar-C-H) | 129 - 132 |

| C-2, C-6 (Ar-C-H) | 126 - 129 |

Note: Values are predicted based on known substituent effects on the benzaldehyde (B42025) oxime framework.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show no cross-peaks between the aromatic proton signals (H-2/6 and H-4) because they are separated by more than three bonds and are not adjacent, confirming their structural isolation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. An HMQC or HSQC spectrum would show correlations between:

The oxime proton signal (~8.02 ppm) and the imine carbon signal (~148-152 ppm).

The H-2/H-6 proton signal (~7.47 ppm) and the C-2/C-6 carbon signal (~126-129 ppm).

The H-4 proton signal (~7.36 ppm) and the C-4 carbon signal (~129-132 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this compound include:

The oxime proton (CH=N) would show correlations to the aromatic C-1 and C-2/C-6 carbons.

The H-2/H-6 protons would show correlations to C-4, C-1, and the imine carbon (C=N).

The H-4 proton would show correlations to the C-2/C-6 and C-3/C-5 carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from transitions of electrons in the aromatic ring and the oxime functional group. The presence of the benzene ring, the C=N chromophore, and auxochromes such as the hydroxyl (-OH) group and the chlorine (-Cl) atoms gives rise to distinct electronic transitions. uzh.chyoutube.com

The primary transitions observed are of the type π → π* and n → π*. uzh.ch

π → π Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of the conjugated system formed by the dichlorinated benzene ring and the C=N double bond of the oxime. These transitions typically result in strong absorption bands at shorter wavelengths. researchgate.net For substituted benzaldehydes, these peaks are often observed below 250 nm. researchgate.net

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the nitrogen and oxygen atoms of the oxime group, to a π antibonding orbital. uzh.chyoutube.com These are lower-energy transitions compared to π → π* and appear as weaker absorption bands at longer wavelengths, typically above 250 nm. researchgate.net

The electron-withdrawing nature of the two chlorine atoms on the benzene ring can influence the position and intensity of these absorption maxima, a phenomenon known as a solvatochromic shift, which can be further studied by analyzing the spectrum in solvents of varying polarity.

| Electronic Transition | Associated Chromophore/Functional Group | Expected Wavelength (λmax) Range | Expected Intensity |

|---|---|---|---|

| π → π | Aromatic Ring, C=N | < 250 nm | High |

| n → π | C=N-OH | > 250 nm | Low |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. researchgate.netcolorado.edu For this compound, with the molecular formula C₇H₅Cl₂NO, HRMS can confirm this composition by measuring its exact mass to within a few parts per million (ppm). mestrelabcn.com This level of precision allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas. cernobioscience.com

| Molecular Formula | Theoretical Exact Mass (Da) | Commonly Observed Ion ([M+H]⁺) | Theoretical Exact Mass of Ion (Da) |

|---|---|---|---|

| C₇H₅Cl₂NO | 188.97482 | C₇H₆Cl₂NO⁺ | 189.98260 |

Tandem mass spectrometry (MS/MS) is a technique used to deduce the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.orglongdom.org In an MS/MS experiment, the molecular ion or a protonated molecule of this compound (e.g., m/z 189.98) is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant fragments, which are analyzed in the second stage. wikipedia.org

While specific fragmentation patterns for this exact compound are complex, general fragmentation pathways for aromatic oximes can be predicted. Common fragmentation events may include:

Loss of a hydroxyl radical (•OH)

Loss of water (H₂O)

Cleavage of the N-O bond

Fission of the C-C bond between the ring and the oxime moiety, potentially leading to a dichlorophenyl cation.

Analyzing these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms and the identity of its functional groups. nih.gov

The choice of ionization method is critical for the successful mass spectrometric analysis of this compound. The applicability of a given technique depends on the analyte's properties and the desired information. uky.edu

Electron Ionization (EI) : This is a "hard" ionization technique that bombards the sample with high-energy electrons, typically causing extensive fragmentation. emory.edu While this fragmentation pattern can be useful for structural elucidation and library matching, the molecular ion may be weak or absent. EI is suitable for volatile and thermally stable compounds. libretexts.org

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique ideal for producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. libretexts.orguvic.ca This makes it highly suitable for coupling with HRMS to determine accurate mass and with MS/MS for controlled fragmentation studies. nih.gov

Chemical Ionization (CI) : CI is another soft ionization method that uses a reagent gas to ionize the analyte, typically through proton transfer. libretexts.org It produces less fragmentation than EI, yielding a prominent pseudomolecular ion ([M+H]⁺), which is beneficial for molecular weight determination.

Direct Analysis in Real Time (DART) : DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal preparation. It typically produces protonated molecules and is useful for rapid screening.

| Ionization Method | Typical Ion Formed | Fragmentation | Primary Application |

|---|---|---|---|

| Electron Ionization (EI) | M⁺•, Fragment Ions | Extensive | Structural Elucidation, Library Matching |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Minimal (Soft) | Molecular Weight, HRMS, MS/MS |

| Chemical Ionization (CI) | [M+H]⁺ | Low | Molecular Weight Determination |

| DART | [M+H]⁺ | Minimal (Soft) | Rapid Screening, Surface Analysis |

Elemental Analysis for Stoichiometric Determination

Elemental analysis, typically performed via combustion analysis, provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. researchgate.net This technique is fundamental for confirming the empirical formula, and when combined with molecular weight data from mass spectrometry, it confirms the molecular formula. quora.com For a sample to be considered pure, the experimentally determined percentages should be in close agreement with the theoretical values, typically within ±0.4%. nih.govubc.ca

| Element | Atomic Mass (g/mol) | Theoretical Percentage (%) | Acceptable Experimental Range (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 44.25 | 43.85 - 44.65 |

| Hydrogen (H) | 1.008 | 2.65 | 2.25 - 3.05 |

| Chlorine (Cl) | 35.453 | 37.32 | 36.92 - 37.72 |

| Nitrogen (N) | 14.007 | 7.37 | 6.97 - 7.77 |

| Oxygen (O) | 15.999 | 8.42 | 8.02 - 8.82 |

Derivatization Strategies for 3,5 Dichlorobenzaldehyde Oxime

Targeted Functionalization of the Oxime Group

The oxime functional group (-C=N-OH) offers multiple reactive sites—the oxygen, the nitrogen, and the adjacent carbon atom—that can be selectively targeted for chemical modification.

The hydroxyl group of the oxime is the most common site for derivatization, readily undergoing substitution reactions to form oxime ethers and esters.

Oxime Ethers: O-alkylation of the oxime yields oxime ethers. A notable example is the formation of 3,5-dichlorobenzaldehyde (B167965) methoxime, an O-methyl ether. This derivative serves as a stable intermediate in further synthetic transformations, such as its reduction using borane in tetrahydrofuran (B95107) to produce 3,5-Dichlorobenzylamine prepchem.com. Another significant application of oxime ether formation is in analytical chemistry, where derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the parent aldehyde into a stable, highly detectable oxime ether derivative suitable for chromatographic analysis researchgate.netcdc.govresearchgate.net.

Oxime Esters: The oxime can be acylated to form oxime esters. A general and effective method for this transformation involves the coupling of a benzaldoxime (B1666162) with a carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. chemspider.com This reaction works well for a variety of substituted benzaldoximes and provides good to excellent yields of the corresponding oxime esters chemspider.com. Another route to O-acylation involves the reaction of oximes with dicarboxylic acid chlorides. While the primary products can vary, this reaction can yield O,O'-acylated dioxime species as byproducts nih.gov.

| Reaction Type | Reagents | Product Class | Application | Reference |

|---|---|---|---|---|

| O-Alkylation (Ether Formation) | Borane in THF (for subsequent reduction) | Oxime Ether (e.g., methoxime) | Intermediate for amine synthesis | prepchem.com |

| O-Alkylation (Ether Formation) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime Ether | Analytical derivatization | cdc.govresearchgate.net |

| O-Acylation (Ester Formation) | Carboxylic Acid, DCC | Oxime Ester | General organic synthesis | chemspider.com |

While less common than O-substitution, the nitrogen atom of the oxime can participate in reactions, often leading to the formation of heterocyclic structures. For instance, the reaction of oximes with disubstituted malonyl chlorides in the presence of triethylamine can lead to the formation of 2-alkenyl-4,4-dialkyl-3,5-isoxazolidinediones nih.gov. This transformation involves the oxime nitrogen acting as a nucleophile in a condensation and subsequent ring-closure cascade, representing a powerful method for constructing complex heterocyclic systems from simple oxime precursors nih.gov.

The carbon-nitrogen double bond (C=N) of the oxime is a site of unsaturation that can undergo addition reactions. Specifically, this bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions smolecule.com. When 3,5-Dichlorobenzaldehyde oxime is reacted with alkenes or alkynes, it can lead to the synthesis of isoxazoline or isoxazole derivatives, respectively. These cycloaddition reactions, which can be promoted by Lewis acid catalysts, provide a direct route to five-membered heterocyclic rings, which are valuable scaffolds in medicinal and materials chemistry smolecule.com.

Derivatization for Enhanced Analytical Performance

Raw this compound may not possess the optimal properties for sensitive and reliable detection by modern analytical techniques. Chemical derivatization is employed to modify the molecule to improve its volatility, thermal stability, ionization efficiency, or detector response.

For mass spectrometry (MS), derivatization aims to enhance the ionization efficiency of the analyte and to control its fragmentation, often generating a specific, intense product ion for sensitive detection in tandem MS (MS/MS) modes ddtjournal.com.

A highly effective strategy involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) researchgate.net. The resulting PFB-oxime derivative incorporates a highly electrophilic pentafluorobenzyl group. This group readily captures electrons, making the derivative exceptionally sensitive for analysis by gas chromatography-mass spectrometry (GC-MS) using negative ion chemical ionization (NICI) researchgate.net. This technique can achieve detection limits in the picomole range, which is crucial for trace analysis of aldehydes researchgate.net. Furthermore, the introduction of a basic nitrogen atom via oxime formation can itself improve the ionization efficiency in positive-ion electrospray ionization (ESI), as the nitrogen is a site that can be readily protonated ddtjournal.com. Reagents can also be designed to carry a permanent charge or a group that stabilizes a charge, further boosting ESI-MS sensitivity tcichemicals.com.

Derivatization is essential for improving the separation and detection of analytes in chromatographic systems.

For Gas Chromatography (GC): The primary goals of derivatization for GC are to increase the volatility and thermal stability of the analyte mdpi.comsigmaaldrich.com. The polar -OH group of an oxime can be targeted for this purpose. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a nonpolar trimethylsilyl ether, which significantly increases volatility and improves peak shape tcichemicals.com. The aforementioned derivatization with PFBHA is also a premier technique for GC analysis. The resulting PFB-oxime derivatives exhibit excellent chromatographic properties and are not only suitable for MS detection but also for highly sensitive electron capture detectors (ECD) researchgate.netsemanticscholar.org.

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often used to introduce a chromophore or fluorophore to enhance detection by UV-Visible or fluorescence detectors. The PFBHA derivative of this compound is also advantageous for HPLC analysis. The pentafluorobenzyl group acts as a chromophore, allowing for sensitive detection with a UV detector at wavelengths around 200 nm researchgate.netcdc.gov. This allows for the sensitive quantification of the oxime derivative by reverse-phase HPLC, providing an alternative to GC-based methods cdc.gov.

| Technique | Derivatizing Reagent | Purpose | Detection Principle | Reference |

|---|---|---|---|---|

| GC-MS | PFBHA | Increase volatility and MS sensitivity | Negative Ion Chemical Ionization (NICI) | researchgate.netresearchgate.net |

| GC | BSTFA (Silylation) | Increase volatility and thermal stability | Flame Ionization (FID) or MS | tcichemicals.com |

| HPLC-UVD | PFBHA | Introduce a UV chromophore | UV Absorbance (e.g., at 200 nm) | researchgate.netcdc.gov |

| LC-MS | General Oxime Formation | Improve ionization efficiency | Electrospray Ionization (ESI) | ddtjournal.com |

Introduction of Auxiliary Reactive Handles (e.g., Azide, Alkene)

The strategic introduction of auxiliary reactive handles, such as azide and alkene functionalities, onto the this compound scaffold significantly broadens its utility as a chemical probe and building block. These groups serve as versatile connectors for bioconjugation, click chemistry, and further downstream diversification, enabling the construction of more complex molecular architectures.

One common approach to introduce an azide group is through nucleophilic aromatic substitution (SNAr) on one of the chloro substituents. Given the electron-withdrawing nature of the oxime and the second chlorine atom, the aromatic ring is activated towards nucleophilic attack. The reaction of this compound with sodium azide, typically in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, can facilitate the displacement of a chlorine atom to yield the corresponding azido-substituted benzaldehyde (B42025) oxime. nih.gov

Another strategy involves the reduction of a nitro group, which would first need to be introduced onto the aromatic ring, followed by diazotization and subsequent reaction with an azide source. organic-chemistry.orgrsc.org However, direct substitution of a halogen is often more straightforward if the electronic properties of the substrate are favorable.

The introduction of alkene functionalities can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. organic-chemistry.orgnih.govyoutube.com This reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. For instance, reacting this compound with an alkene like styrene or an acrylate derivative using a catalyst system such as palladium acetate with a phosphine ligand can lead to the formation of a stilbene-like or cinnamate-like derivative, respectively. organic-chemistry.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.

Similarly, the Sonogashira coupling allows for the introduction of an alkyne handle, which is also a valuable reactive group for click chemistry. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Table 1: Hypothetical Reaction Conditions for Introducing Azide and Alkene Handles

| Functional Group | Reaction Name | Reagents and Conditions | Product Structure |

| Azide | Nucleophilic Aromatic Substitution | Sodium Azide (NaN3), DMF, 100-150 °C | 3-azido-5-chlorobenzaldehyde oxime |

| Alkene (Styrene) | Heck Reaction | Styrene, Pd(OAc)2, PPh3, Et3N, DMF, 100 °C | 3-chloro-5-styrylbenzaldehyde oxime |

| Alkyne (Phenylacetylene) | Sonogashira Coupling | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF, rt | 3-chloro-5-(phenylethynyl)benzaldehyde oxime |

Advanced Manipulation of Halogen Substituents for Further Chemical Diversification

The two chlorine atoms on the this compound ring are valuable handles for advanced chemical diversification through various cross-coupling reactions. These transformations allow for the selective replacement of one or both chlorine atoms with a wide array of substituents, enabling the synthesis of diverse libraries of compounds with tailored properties.

Palladium-catalyzed cross-coupling reactions are paramount in this context. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds by reacting the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govlibretexts.orgtcichemicals.com By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature), it is possible to achieve selective mono- or di-substitution. For example, a milder set of conditions might favor the replacement of a single chlorine atom, while more forcing conditions could lead to the substitution of both. nih.govresearchgate.net This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

The reactivity of the two chlorine atoms can be influenced by the electronic and steric environment. While they are chemically equivalent in the starting material, the substitution of the first chlorine atom can electronically deactivate or sterically hinder the second position, influencing the feasibility of a second coupling reaction.

Other palladium-catalyzed reactions can also be employed for diversification. As mentioned, the Heck reaction introduces alkenyl substituents, and the Sonogashira reaction introduces alkynyl groups. organic-chemistry.orglibretexts.org Buchwald-Hartwig amination can be used to replace the chlorine atoms with various primary or secondary amines, leading to the synthesis of aniline (B41778) derivatives. Stille coupling, which utilizes organotin reagents, provides another avenue for introducing a wide range of carbon-based fragments.

The choice of the specific cross-coupling reaction and the coupling partner allows for a high degree of control over the final molecular structure, making this compound a versatile scaffold for combinatorial chemistry and the development of new chemical entities.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Halogen Manipulation

| Reaction Name | Coupling Partner | Catalyst System | Potential Product(s) |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 3-chloro-5-phenylbenzaldehyde oxime or 3,5-diphenylbenzaldehyde oxime |

| Heck Reaction | Ethyl acrylate | Pd(OAc)2, P(o-tolyl)3, Et3N | Ethyl 3-(3-chloro-5-(hydroxyiminomethyl)phenyl)acrylate |

| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 3-chloro-5-((trimethylsilyl)ethynyl)benzaldehyde oxime |

| Buchwald-Hartwig Amination | Morpholine | Pd2(dba)3, BINAP, NaOt-Bu | 4-(3-chloro-5-(hydroxyiminomethyl)phenyl)morpholine |

Emerging Research Trends and Future Perspectives in Dichlorobenzaldehyde Oxime Chemistry

Development of Novel Catalytic Systems Utilizing Oximes

The oxime functionality is increasingly being recognized for its potential in the design of innovative catalytic systems. The nitrogen and oxygen atoms of the oxime group can act as effective coordination sites for metal centers, opening avenues for the development of novel ligands and catalysts.

Recent research has demonstrated the utility of palladium-based heterogeneous catalysts for the efficient reduction of oximes to primary amines under mild conditions, using molecular hydrogen in water. While not specific to 3,5-Dichlorobenzaldehyde (B167965) oxime, this highlights a significant trend where oximes are key substrates in green catalytic transformations. The electron-withdrawing nature of the dichlorinated ring in 3,5-Dichlorobenzaldehyde oxime could influence the electronic properties of a metal center if the oxime were used as a ligand, potentially tuning the catalyst's reactivity and selectivity.

Future research is anticipated to focus on the synthesis and characterization of organometallic complexes featuring this compound as a ligand. The electron-deficient nature of this ligand could enhance the catalytic activity of metal centers in a variety of transformations, including cross-coupling reactions and C-H activation. The development of chiral versions of such catalysts could also open doors to new asymmetric syntheses.

Table 1: Potential Catalytic Applications of this compound-Based Ligands

| Catalytic Reaction | Potential Role of this compound Ligand |

| Cross-Coupling Reactions | Tuning electronic properties of the metal center for enhanced reactivity. |

| C-H Activation | Facilitating oxidative addition and influencing regioselectivity. |

| Asymmetric Synthesis | Serving as a scaffold for chiral ligands to induce enantioselectivity. |

| Reduction of Functional Groups | Modulating the hydricity of metal hydrides for selective reductions. |

Expanding the Scope of Synthetic Organic Chemistry with Oxime-Derived Reagents

This compound serves as a versatile precursor for the generation of a variety of reactive intermediates and reagents, thereby expanding the toolkit of synthetic organic chemistry. The conversion of the oxime to other functional groups such as nitriles, amides, and amines is a well-established transformation. smolecule.com

A significant area of emerging research is the use of oximes in multicomponent reactions. For instance, copper-mediated multicomponent reactions involving amines, aldehydes, and a difluorocarbene source have been developed for the synthesis of α-aminoamide derivatives. While this compound itself was not the starting material, its precursor aldehyde is a suitable substrate in such transformations, suggesting the potential for developing novel one-pot syntheses starting from the oxime.

Furthermore, the generation of nitrile oxides from aldoximes via oxidation is a powerful method for the synthesis of heterocyclic compounds through 1,3-dipolar cycloaddition reactions. The resulting isoxazolines and isoxazoles are important scaffolds in medicinal chemistry. The electronic properties of the 3,5-dichlorophenyl group would be expected to influence the reactivity and selectivity of the corresponding nitrile oxide in these cycloaddition reactions.

Future work will likely focus on the development of novel reagents derived from this compound with unique reactivity profiles. This could include the synthesis of stable nitrile oxides for cycloaddition reactions or the generation of iminyl radicals for novel cyclization and addition reactions.

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The unique structural and electronic features of this compound are leading to the exploration of novel and previously unprecedented reaction pathways. A key area of interest is the application of photoredox catalysis to access new reactivity modes of oximes.

Recent studies have shown that visible-light-mediated photocatalysis can be employed for the E/Z isomerization of oximes. columbia.edu This is significant as the geometric configuration of the oxime can dictate the outcome of subsequent reactions, such as the Beckmann rearrangement. The ability to control the stereochemistry of this compound using light would open up new avenues for its selective functionalization.

Furthermore, the generation of nitrile oxides from oximes under photochemical conditions, without the need for chemical oxidants, represents a green and efficient approach to 1,3-dipolar cycloaddition reactions. This has been demonstrated with pyrene-tagged chloro oximes, where light irradiation facilitates the formation of the reactive nitrile oxide intermediate. The application of this methodology to this compound could provide a mild and versatile route to highly functionalized heterocyclic compounds.

The exploration of cascade reactions that begin with the formation of an oxime and proceed through subsequent cyclization and cycloaddition steps is another promising research direction. Such domino reactions offer a rapid and efficient way to build molecular complexity from simple starting materials.

Table 2: Emerging Reaction Pathways for Aryl Oximes

| Reaction Pathway | Enabling Technology | Potential Application for this compound |

| E/Z Isomerization | Photoredox Catalysis | Stereoselective synthesis of derivatives. |

| Nitrile Oxide Formation | Photochemical Activation | Green synthesis of heterocyclic compounds via cycloaddition. |

| Cascade Reactions | Domino Sequences | Rapid construction of complex molecular architectures. |

Integration of Oxime Chemistry into Multifunctional Materials Design (Chemical Aspects)

The chemical versatility of oximes is being increasingly harnessed in the design and synthesis of functional materials with tailored properties. The ability of the oxime group to participate in various chemical transformations makes it an attractive building block for polymers and metal-organic frameworks (MOFs).

One emerging trend is the use of oxime-based "click" chemistry for the rapid and efficient synthesis of high molecular weight polymers. This approach relies on the formation of stable oxime linkages under mild conditions. While not yet demonstrated with this compound, its difunctional nature (after conversion to a dialdehyde or a related derivative) would make it a suitable monomer for the synthesis of novel polymers with potentially interesting thermal and electronic properties due to the presence of the dichlorinated aromatic rings.

Future research in this area will likely focus on the synthesis of novel monomers derived from this compound for the preparation of functional polymers and the exploration of its use as a building block in the design of new MOFs with tailored functionalities.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is proving to be a powerful tool for understanding and predicting the reactivity of complex organic molecules. In the context of oxime chemistry, Density Functional Theory (DFT) calculations are being employed to elucidate reaction mechanisms, predict stereochemical outcomes, and rationalize observed reactivity.

For instance, combined experimental and computational studies have been used to investigate the mechanism of palladium-catalyzed ortho-acylation of oxime ethers, revealing the involvement of a free radical pathway. Such insights are crucial for optimizing reaction conditions and expanding the scope of the transformation.

Computational studies can also provide valuable information about the electronic structure and properties of this compound. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help to predict its reactivity in various chemical transformations. Furthermore, DFT can be used to model the transition states of potential reactions, providing a deeper understanding of the factors that control reaction rates and selectivity.